Home > Products > Screening Compounds P29195 > cob(III)yrinic acid
cob(III)yrinic acid -

cob(III)yrinic acid

Catalog Number: EVT-1589571
CAS Number:
Molecular Formula: C45H59CoN4O14+2
Molecular Weight: 938.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cob(III)yrinic acid is a cobyrinic acid and a cobalt-corrinoid heptacarboxylic acid. It derives from a hydrogenobyrinic acid.
Source and Classification

Cob(III)yrinic acid is derived from cobyrinic acid through a series of enzymatic transformations. It is primarily found in microorganisms, where it plays a crucial role in the biosynthesis of cobalamin. The classification of this compound falls under the broader category of cobalamin precursors, which are essential for various biological processes, including cellular metabolism and enzyme function.

Synthesis Analysis

Methods and Technical Details

The synthesis of cob(III)yrinic acid typically involves several enzymatic reactions. One key method includes the oxidation of cob(II)yrinic acid using potassium cyanide, which facilitates the conversion to cob(III)yrinic acid. The process can be summarized as follows:

  1. Preparation of Cob(II)yrinic Acid: This intermediate is often generated from cobyric acid through enzymatic reduction.
  2. Oxidation Reaction: Cob(II)yrinic acid is treated with potassium cyanide in a controlled environment to yield cob(III)yrinic acid.
  3. Purification: The product is then purified using chromatographic techniques to isolate cob(III)yrinic acid from other by-products.

This synthesis pathway highlights the importance of cobalt's oxidation states in determining the properties and reactivity of corrinoids .

Molecular Structure Analysis

Structure and Data

Cob(III)yrinic acid features a complex molecular structure characterized by its corrin ring, which consists of four pyrrole-like subunits linked by methine bridges. The chemical formula for cob(III)yrinic acid is C55H68N11O15CoC_{55}H_{68}N_{11}O_{15}Co, with a molecular weight of approximately 1182.1 Daltons .

The structural configuration includes:

  • Cobalt Ion: Central to the corrin ring, existing in the +3 oxidation state.
  • Ligands: Various side chains attached to the corrin ring that influence its biological activity and interaction with enzymes.
Chemical Reactions Analysis

Reactions and Technical Details

Cob(III)yrinic acid participates in several biochemical reactions, particularly in the context of vitamin B12 biosynthesis. Key reactions include:

  1. Reduction to Cob(II)yrinic Acid: Cob(III)yrinic acid can be reduced to cob(II)yrinic acid through enzymatic action or chemical reduction methods.
  2. Conversion to Adenosylcob(III)yrinic Acid: This reaction involves the transfer of an adenosyl group, catalyzed by specific enzymes such as adenosyltransferases .
  3. Reactivity with Nucleophiles: The cobalt center can react with various nucleophiles, leading to the formation of different derivatives that are biologically active.

These reactions highlight the dynamic nature of cob(III)yrinic acid within metabolic pathways.

Mechanism of Action

Process and Data

The mechanism by which cob(III)yrinic acid functions primarily revolves around its role as a precursor in cobalamin synthesis. In biological systems, it acts as a cofactor for enzymes involved in crucial metabolic processes, including:

  • Methylation Reactions: Cob(III)yrinic acid derivatives participate in methyl transfer reactions essential for DNA and protein synthesis.
  • Energy Metabolism: It plays a role in energy production pathways by facilitating electron transfer processes.

The exact mechanism often involves coordination between the cobalt ion and substrate molecules, allowing for efficient catalytic action .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cob(III)yrinic acid exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a reddish-brown solid or crystalline form.
  • Solubility: Soluble in water and polar solvents due to its ionic character.
  • Stability: Generally stable under neutral pH conditions but can decompose under extreme pH or oxidative conditions.

Relevant analytical data include:

  • Melting Point: Specific melting point data may vary depending on purity but generally falls within a defined range for similar compounds.
  • Spectroscopic Properties: Characteristic absorption peaks can be observed using UV-Vis spectroscopy, aiding in its identification .
Applications

Scientific Uses

Cob(III)yrinic acid has several scientific applications:

  • Biochemical Research: Used extensively in studies related to vitamin B12 biosynthesis and its metabolic pathways.
  • Enzyme Studies: Serves as a substrate or cofactor in enzymatic assays aimed at understanding corrinoid chemistry.
  • Nutritional Studies: Investigated for its role in human nutrition and potential implications for deficiencies related to cobalamin.
Biosynthetic Pathways and Enzymatic Roles

Cob(III)yrinic Acid in the Aerobic Cobalamin Biosynthesis Pathway

In the aerobic cobalamin biosynthesis pathway utilized by organisms like Pseudomonas denitrificans, cob(III)yrinic acid a,c-diamide represents a pivotal branch point where cobalt insertion occurs. This pathway diverges from tetrapyrrole biosynthesis at uroporphyrinogen III, proceeding through a series of methylation, decarboxylation, and ring contraction steps to form the characteristic corrin macrocycle [1] [5].

Methylation and Decarboxylation Steps Catalyzed by CobL

CobL is a multifunctional enzyme that catalyzes two critical transformations in the late stages of aerobic corrin ring formation. Acting on precorrin-6B, CobL simultaneously:

  • Introduces methyl groups at C-1 and C-19 positions using S-adenosyl methionine (SAM) as methyl donor
  • Decarboxylates the C-12 acetic acid side chain to a methyl groupThis dual functionality yields precorrin-8, which maintains the corrin ring structure with peripheral modifications essential for subsequent adenosylation. The enzyme's bifunctional nature ensures temporal and spatial coordination of these reactions, preventing accumulation of unstable intermediates [1].

Table 1: Key Enzymes in Aerobic Cob(III)yrinic Acid Biosynthesis

EnzymeFunctionCofactors/SubstratesProduct
CobLDual methyltransferase & decarboxylaseSAM, precorrin-6BPrecorrin-8
CobHIsomerasePrecorrin-8XHydrogenobyrinic acid
CobBAmidaseATP, glutamine, hydrogenobyrinic acidHydrogenobyrinic acid a,c-diamide
CobNSTCobalt chelataseATP, Co²⁺, hydrogenobyrinic acid a,c-diamideCob(II)yrinic acid a,c-diamide

Role of CobB in Amidation

CobB catalyzes the ATP-dependent amidation of hydrogenobyrinic acid's a and c carboxyl groups, forming hydrogenobyrinic acid a,c-diamide. This enzyme exhibits strict regioselectivity, amidating position c before position a. The reaction mechanism involves:

  • Activation of carboxyl groups by ATP to form acyl-adenylate intermediates
  • Transamidation using glutamine as nitrogen donor
  • Conformational changes that position carboxyl groups within the active siteThe resulting diamide derivative serves as the exclusive substrate for the cobalt-inserting enzyme complex CobNST, as the amidation facilitates metal coordination geometry [1] [9].

Cobalt Insertion Mechanisms

The CobNST complex orchestrates cobalt chelation into hydrogenobyrinic acid a,c-diamide, yielding cob(II)yrinic acid a,c-diamide. This complex consists of three subunits:

  • CobN: A large subunit (~140 kDa) containing the substrate-binding pocket
  • CobS and CobT: Smaller subunits (~30 kDa each) that hydrolyze ATP to drive cobalt insertionCobN specifically recognizes the a,c-diamide form of the corrinoid substrate, rejecting unmethylated precursors or those lacking amidation. The mechanism involves:
  • Substrate binding-induced conformational change opening the cobalt access channel
  • ATP hydrolysis by CobS/CobT providing energy for metal ion dehydration
  • Selective cobalt coordination in the +2 oxidation state
  • Product release triggered by adenosylcobinamide bindingThis complex exhibits oxygen sensitivity, functioning optimally under aerobic conditions where molecular oxygen stabilizes reaction intermediates [1] [7].

Anaerobic Pathway Homologs and Divergent Enzymatic Logic

The anaerobic cobalamin biosynthesis pathway, exemplified by Bacillus megaterium and Salmonella typhimurium, employs homologous enzymes with distinct catalytic strategies centered on early cobalt insertion and oxygen-independent ring contraction [1] [5].

Cbi Protein Family Functions

In anaerobic organisms, the Cbi protein family replaces Cob enzymes for analogous transformations:

  • CbiF: Methylates precorrin-2 at C-20 to form precorrin-3A, maintaining cobalt-free intermediates
  • CbiG: Catalyzes ring contraction of precorrin-3B without molecular oxygen, utilizing NAD⁺ as electron acceptor
  • CbiD: Mediates methyl group migration during the conversion of cobalt-precorrin-5B to cobalt-precorrin-6AThese enzymes operate within a supramolecular complex that channels intermediates directly between active sites, minimizing exposure of oxygen-sensitive cobalt-containing intermediates. The anaerobic pathway inserts cobalt before ring contraction at the precorrin-2 stage via CbiK, contrasting with the aerobic pathway's late insertion [1] [5].

Intermediate Stabilization Strategies

Anaerobic organisms employ specialized mechanisms to stabilize reactive cobalt intermediates:

  • Cofactor channeling: Physical tunnels between Cbi enzymes prevent solvent exposure
  • Redox buffering: Thioredoxin systems maintain cobalt in reduced Co⁺ state
  • Conformational protection: Flavin-binding domains in CbiH shield intermediates from oxidation
  • Molecular chaperones: Cobalamin-binding proteins like CobS escort intermediates between complexesThese adaptations allow anaerobic bacteria to synthesize cob(III)yrinic acid derivatives under anoxic conditions where aerobic pathways would fail. The stabilization is particularly crucial during the cob(II)yrinic acid stage, where uncontrolled oxidation would derail adenosylation [1] [2].

Table 2: Comparison of Aerobic and Anaerobic Cobyrinic Acid Biosynthesis Strategies

CharacteristicAerobic PathwayAnaerobic Pathway
Cobalt insertionLate (at hydrogenobyrinic acid a,c-diamide)Early (at precorrin-2)
Ring contraction catalystCobG (O₂-dependent)CbiG (O₂-independent)
Key methyltransferasesCobJ, CobM, CobFCbiF, CbiL, CbiH
Primary cobalt chaperoneCobWCbiM/N/Q/O transport system
Intermediate stabilizationSoluble carriersEnzyme-channeled

Redox Modulation in Corrinoid Biosynthesis

CobR Reductase Activity

Cob(II)yrinic acid a,c-diamide reductase (CobR) is a NADH-dependent flavoenzyme that maintains cobalt in the catalytically essential +1 oxidation state for adenosylation. This enzyme catalyzes:2 cob(I)yrinic acid a,c-diamide + FMN + 3 H⁺ ⇌ 2 cob(II)yrinic acid a,c-diamide + FMNH₂The reaction mechanism involves:

  • NADH binding and electron transfer to FAD cofactor
  • Flavin semiquinone formation with concomitant cobalt reduction
  • Hydride transfer to cob(II)yrinic acidCobR exhibits allosteric regulation by adenosylcobalamin, creating feedback inhibition that prevents overaccumulation of adenosylated corrinoids. The enzyme's precise redox potential (-450 mV vs. NHE) enables specific reduction of corrin-bound cobalt without affecting other cellular components [1] [3].

EPR Studies on Cobalt Oxidation States

Electron Paramagnetic Resonance spectroscopy provides direct insight into cobalt redox transitions:

  • Cob(II)yrinic acid (d⁷, low-spin Co²⁺): Exhibits axial EPR signal at g⊥ = 2.28, g∥ = 2.006
  • Cob(I)yrinic acid (d⁸, Co⁺): EPR silent due to diamagnetic character
  • Cob(III)yrinic acid (d⁶, Co³⁺): Rhombic signal at g = 2.35, 2.22, 2.00In situ EPR studies using spectroelectrochemical cells have quantified oxidation state distribution during catalysis:
  • At +200 mV (vs. SHE): >90% cob(II)yrinic acid
  • At -500 mV: ~75% cob(I)yrinic acid conversion
  • Above +600 mV: irreversible oxidation to cob(III)yrinic acidThese studies reveal that cobalt oxidation-reduction kinetics are pH-dependent, with proton-coupled electron transfer dominating below pH 7.0 [2] [4] [6].

Table 3: EPR Parameters for Cobyrinic Acid Redox States

Oxidation StateSpin Systemg-ValuesHyperfine Coupling (Co⁵⁹, mT)Temperature Sensitivity
Co(II), low-spinS = 1/2g₁=2.35, g₂=2.22, g₃=2.00A₁=110, A₂=95, A₃=30Broadening above 50K
Co(II), high-spinS = 3/2g≈4.3Not resolvedQuantifiable at 10K
Co(IV)S = 1/2g≈2.27⁷⁷Se coupling when presentSignal loss above 100K

Properties

Product Name

cob(III)yrinic acid

IUPAC Name

cobalt(3+);3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid

Molecular Formula

C45H59CoN4O14+2

Molecular Weight

938.9 g/mol

InChI

InChI=1S/C45H60N4O14.Co/c1-21-36-24(10-13-30(52)53)41(3,4)28(47-36)18-27-23(9-12-29(50)51)43(6,19-34(60)61)39(46-27)22(2)37-25(11-14-31(54)55)44(7,20-35(62)63)45(8,49-37)40-26(17-33(58)59)42(5,38(21)48-40)16-15-32(56)57;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H8,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);/q;+3/p-1/t23-,24-,25-,26+,40-,42-,43+,44+,45+;/m1./s1

InChI Key

SXATWJGWOIKDIW-OKJGWHJPSA-M

Synonyms

cobyrinic acid

Canonical SMILES

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)O)C)CCC(=O)O)(C)CC(=O)O)C)CC(=O)O)(C)CCC(=O)O.[Co+3]

Isomeric SMILES

C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)O)(C)CC(=O)O)C)CC(=O)O)(C)CCC(=O)O)/C)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)O.[Co+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.